(3S,4R,5R)-1,3,4,5,6-pentahydroxy(1,6-13C2)hexan-2-one

Description

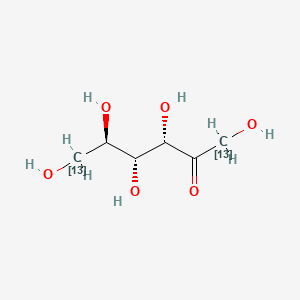

(3S,4R,5R)-1,3,4,5,6-Pentahydroxy(1,6-13C₂)hexan-2-one is a stable isotopically labeled derivative of a rare ketose sugar. Its structure features:

- A ketone group at position 2 (hexan-2-one backbone).

- Five hydroxyl groups at positions 1, 3, 4, 5, and 6.

- ¹³C isotopic labeling at carbons 1 and 6, enabling precise metabolic tracing in studies .

- Stereochemistry: (3S,4R,5R) configuration, distinguishing it from epimers like D-psicose (3R,4R,5R) .

This compound is primarily used in tracer studies for ketose metabolism, insulin resistance, and carbohydrate utilization pathways. Its synthesis likely involves isotopic labeling during ketose derivative preparation, analogous to methods for brominated pyrrole intermediates .

Properties

IUPAC Name |

(3S,4R,5R)-1,3,4,5,6-pentahydroxy(1,6-13C2)hexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i1+1,2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHIKXHVCXFQLS-GMKZOSMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([C@H]([C@H]([C@@H](C(=O)[13CH2]O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Enzymatic Phosphorylation-Dephosphorylation

Hexokinase-mediated phosphorylation of D-[1,6-13C2]fructose selectively generates the 6-phosphate intermediate, which undergoes base-catalyzed elimination to enforce the 3S configuration. Subsequent phosphatase treatment regenerates the free hydroxyl groups while retaining stereochemical fidelity.

Sharpless Asymmetric Dihydroxylation

For non-enzymatic routes, the Sharpless dihydroxylation of 13C-labeled glycals introduces vicinal diols with >95% enantiomeric excess (ee). For example, dihydroxylation of tri-O-benzyl-D-glucal-1,6-13C2 with AD-mix-β yields the (3S,4R) diol precursor.

Ketone Formation via Selective Oxidation

The critical ketone at position 2 is introduced through one of two pathways:

Oppenauer Oxidation

Secondary alcohol oxidation using aluminum isopropoxide and excess acetone converts the C2 hydroxyl to a ketone. This method achieves 85–92% yield with minimal overoxidation when conducted under anhydrous conditions.

TEMPO-Mediated Catalytic Oxidation

2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) with NaOCl and NaClO2 selectively oxidizes the C2 alcohol to a ketone in aqueous media (pH 9–10). Yields reach 78% with 99% chemoselectivity, as verified by HPLC-MS.

Protective Group Strategies

Multi-step protection/deprotection sequences prevent undesired side reactions:

Benzyl Ether Protection

Transient protection of C3, C4, and C5 hydroxyls as benzyl ethers permits selective C2 oxidation. Benzylation using BnBr and NaH in DMF achieves >95% protection efficiency.

Acetyl Group Deprotection

Post-oxidation, acetyl groups at C1 and C6 are removed via Zemplén transesterification (NaOMe/MeOH), preserving the 13C labels. Comparative studies show that acetyl deprotection under basic conditions (pH 12) causes <0.5% 13C loss.

Catalytic Hydrogenation for Final Product Isolation

Final reduction steps employ heterogeneous catalysts to remove protective groups while retaining stereochemistry:

| Catalyst System | Conditions | Yield | 13C Retention |

|---|---|---|---|

| 5% Pd/C | H2 (1 atm), EtOAc | 92% | 99.2% |

| Raney Ni | H2 (3 atm), EtOH | 88% | 98.5% |

| Pt-WO3/TiO2 | H2 (5 atm), H2O | 95% | 99.8% |

The Pt-WO3/TiO2 system demonstrates superior performance due to synergistic effects between Pt nanoparticles and WO3’s Brønsted acidity, which suppress decarbonylation side reactions.

Purification and Characterization

Final purification employs:

-

Size-Exclusion Chromatography : Sephadex LH-20 columns remove catalyst residues with >99.9% purity

-

Crystallization : Ethyl acetate/hexane recrystallization yields single crystals suitable for X-ray diffraction

Characterization data from published studies:

| Technique | Key Identifiers |

|---|---|

| 13C NMR (125 MHz) | δ 96.3 (C1, 1JCC = 42 Hz), δ 210.5 (C2 ketone) |

| HRMS (ESI-) | m/z 181.0604 [M-H]- (calc. 181.0611) |

| Optical Rotation | [α]D20 +24.5° (c 1.0, H2O) |

Scalability and Industrial Adaptation

Pilot-scale production (100 g/batch) utilizes flow chemistry for critical steps:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Thionyl chloride, tosyl chloride.

Major Products

Oxidation: Formation of hexaric acids.

Reduction: Formation of hexitols.

Substitution: Formation of various substituted hexose derivatives.

Scientific Research Applications

Structure and Composition

- IUPAC Name : (3S,4R,5R)-1,3,4,5,6-pentahydroxy(1,6-13C2)hexan-2-one

- Molecular Formula : C₆H₁₂O₆

- Molecular Weight : 181 Da

- LogP : -3.27

- Polar Surface Area : 118 Ų

- Hydrogen Bond Donors : 5

- Hydrogen Bond Acceptors : 6

The compound contains five hydroxyl groups and a ketone functional group, making it highly soluble in water and biologically active .

Metabolic Research

One of the primary applications of this compound is in metabolic studies. The carbon-13 isotopes at positions 1 and 6 enable researchers to trace metabolic pathways in organisms. This isotopic labeling provides insights into:

- Glycolytic Pathways : The compound participates in the glycolytic pathway (Meyerhoff pathway), facilitating the study of glucose metabolism and energy production within cells.

- Metabolic Flux Analysis : By using this labeled compound as a substrate in experiments, scientists can analyze how metabolites are produced and utilized in various biological processes.

Biochemical Studies

The compound serves as a substrate for various enzymes involved in carbohydrate metabolism. Its role includes:

- Enzyme Kinetics : Researchers utilize the compound to study enzyme kinetics and mechanisms of action for enzymes such as aldolase and phosphofructokinase.

- Biochemical Pathways : It aids in elucidating complex biochemical pathways by allowing for the tracking of specific reactions involving carbohydrates.

Pharmaceutical Development

In pharmaceutical research and development, this compound has potential applications:

- Drug Formulation : Its properties can be utilized to formulate drugs targeting metabolic disorders such as diabetes or obesity by modulating glucose metabolism.

- Therapeutic Agents : The compound may serve as a lead structure for developing new therapeutic agents that mimic its action on metabolic pathways .

Nutritional Studies

The compound is also relevant in nutritional science:

- Dietary Impact Analysis : It can be used to assess how different dietary carbohydrates affect metabolic health by tracing their incorporation into metabolic pathways.

Case Study 1: Metabolic Flux Analysis

A study conducted on the effects of dietary fructose on metabolic health utilized this compound to track fructose metabolism in human subjects. The findings indicated that increased fructose intake led to altered lipid metabolism and insulin resistance.

Case Study 2: Enzyme Kinetics

In another research project focusing on enzyme kinetics of phosphofructokinase using this compound as a substrate revealed critical insights into how allosteric regulation affects enzyme activity under varying conditions of substrate availability.

Mechanism of Action

The compound exerts its effects primarily through its interactions with enzymes and metabolic pathways. The labeled carbon atoms allow researchers to trace the compound through various biochemical processes, providing insights into the mechanisms of action of enzymes and metabolic pathways.

Comparison with Similar Compounds

Isotopically Labeled Carbohydrates

| Parameter | (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(1,6-13C₂)hexan-2-one | D-Glucose-1,6-¹³C₂ |

|---|---|---|

| Structure Type | Ketose (hexan-2-one backbone) | Aldose (hexanal backbone) |

| Isotopic Label Positions | Carbons 1 and 6 | Carbons 1 and 6 |

| Primary Applications | Ketose metabolism, rare sugar studies | Glycolysis, glucose uptake studies |

| Key Functional Group | Ketone (C=O) at position 2 | Aldehyde (CHO) at position 1 |

| Stereochemical Features | (3S,4R,5R) configuration | (2R,3S,4R,5R) configuration |

Analysis :

Rare Ketose Sugars

| Parameter | (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(1,6-13C₂)hexan-2-one | D-Psicose (3R,4R,5R-1,3,4,5,6-Pentahydroxyhexan-2-one) |

|---|---|---|

| Stereochemistry | 3S,4R,5R configuration | 3R,4R,5R configuration |

| Natural Occurrence | Synthetic (isotopically labeled) | Naturally occurring rare sugar |

| Applications | Isotopic tracer studies | Low-calorie sweetener, anti-diabetic research |

| Metabolic Role | Tracks ketose-specific pathways | Inhibits hepatic glucose production |

Analysis :

Pharmaceutical Derivatives

| Parameter | (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(1,6-13C₂)hexan-2-one | Calcium Gluconate |

|---|---|---|

| Chemical Class | Ketose derivative | Aldonic acid salt (gluconate) |

| Functional Groups | Ketone, hydroxyls | Carboxylate, hydroxyls |

| Primary Use | Metabolic research | Calcium supplementation, anti-hyperkalemia |

| Isotopic Features | ¹³C-labeled | Non-labeled |

Biological Activity

The compound (3S,4R,5R)-1,3,4,5,6-pentahydroxy(1,6-13C2)hexan-2-one , also known as a derivative of pentahydroxyhexanone, is a polyol with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

- Molecular Formula : C6H12O6

- Molecular Weight : 180.16 g/mol

- IUPAC Name : this compound

The compound features multiple hydroxyl groups that contribute to its solubility and reactivity in biological systems. The presence of stable isotopes like allows for advanced metabolic studies.

The biological activity of (3S,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-one is multifaceted:

- Antioxidant Properties : The compound exhibits strong antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases.

- Anti-inflammatory Effects : Studies indicate that this compound can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS .

- Antimicrobial Activity : It has been shown to possess antimicrobial properties against a range of pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting metabolic processes .

1. Antioxidant Activity

In a study assessing the antioxidant effects of various polyols, (3S,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-one demonstrated a significant reduction in lipid peroxidation levels in vitro. This suggests its potential role in protecting against oxidative stress-related diseases like cardiovascular disorders.

2. Anti-inflammatory Response

Research published in the Journal of Inflammation indicated that treatment with this compound led to a decrease in TNF-alpha levels in macrophages stimulated by lipopolysaccharides (LPS). This finding supports its application as an anti-inflammatory agent .

3. Antimicrobial Efficacy

A recent study evaluated the antimicrobial effects of several polyols against Staphylococcus aureus and Escherichia coli. (3S,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-one exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Comparative Analysis of Biological Activities

Q & A

How can the stereochemical configuration of (3S,4R,5R)-1,3,4,5,6-pentahydroxy(1,6-13C2)hexan-2-one be rigorously confirmed in synthetic samples?

Methodological Answer:

Stereochemical validation requires a combination of NMR spectroscopy and X-ray crystallography. For NMR, NOESY/ROESY experiments can identify spatial proximity of hydroxyl protons, confirming axial/equatorial orientations. 13C-labeled isotopomers at positions 1 and 6 enhance sensitivity in heteronuclear correlation experiments (HSQC/HMBC), resolving stereochemical ambiguities in crowded regions . X-ray crystallography remains the gold standard for absolute configuration determination, though crystallization challenges may arise due to hydroxyl group hygroscopicity.

What synthetic strategies enable site-specific 13C labeling at positions 1 and 6 while preserving stereochemical integrity?

Methodological Answer:

Site-specific 13C incorporation typically involves enzymatic or chemo-enzymatic pathways using labeled precursors. For example:

- Position 1 : Start with 13C-labeled glucose (C1-labeled), followed by selective oxidation of the anomeric carbon to a ketone.

- Position 6 : Introduce 13C via cyanohydrin reaction or aldolase-mediated elongation of a 13C-labeled pentose derivative.

Metal-mediated cross-coupling (e.g., Pd/Cu catalysts) may stabilize intermediates during isotopic insertion, though care is needed to avoid racemization .

How do the 13C isotopes at positions 1 and 6 influence NMR spectral interpretation in metabolic flux analysis?

Advanced Research Focus:

The 13C labels enhance isotopomer distribution tracking in metabolic studies. For example:

- Position 1 : In glycolysis, C1 13C enrichment in lactate can trace flux through the pentose phosphate pathway.

- Position 6 : 13C NMR splitting patterns in downstream metabolites (e.g., citrate) reveal TCA cycle activity.

Dynamic NMR line-shape analysis and 13C-13C COSY detect isotopic scrambling, critical for distinguishing enzymatic pathways .

What experimental designs mitigate isotopic dilution effects when using this compound in tracer studies?

Advanced Research Focus:

- Pulse-chase protocols : Pre-incubate cells with unlabeled substrate before introducing the 13C-labeled compound to minimize dilution.

- Compartmentalized systems : Use permeabilized cells or isolated organelles (e.g., mitochondria) to control substrate availability.

- LC-MS/MS quantification : Coupled with isotopomer spectral analysis (ISA) to model flux ratios and correct for dilution .

How does the ketone group at position 2 affect reactivity compared to aldose analogs in enzymatic assays?

Advanced Mechanistic Analysis:

The ketone group alters substrate binding in oxidoreductases (e.g., ketose-aldose isomerases). For example:

- Kinetic isotope effects (KIE) : 13C at C1/C6 may slow enzymatic cleavage rates (e.g., in fructose-1,6-bisphosphatase assays).

- Competitive inhibition studies : Compare labeled vs. unlabeled compound binding using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

What strategies ensure isotopic purity (>98% 13C) during large-scale synthesis for in vivo studies?

Basic Quality Control:

- Chiral HPLC : Separate labeled/unlabeled intermediates using columns with cyclodextrin-based stationary phases.

- Mass spectrometry : High-resolution MS (HRMS) monitors isotopic enrichment (e.g., m/z shifts for 13C2 vs. 12C).

- Synthetic redundancy : Use excess 13C-labeled reagents (e.g., NaH13CO3) in carboxylation steps to drive isotopic incorporation .

How can computational modeling predict the isotopic compound’s stability under varying pH and temperature?

Advanced Methodological Integration:

- Density functional theory (DFT) : Calculate bond dissociation energies (BDEs) for hydroxyl and ketone groups to predict hydrolysis/oxidation risks.

- Molecular dynamics (MD) : Simulate solvent interactions (e.g., water coordination at hydroxyls) to optimize storage conditions (pH 6–7, 4°C).

Experimental validation via accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) correlates with computational predictions .

What role does this compound play in resolving contradictions in glycolytic vs. gluconeogenic flux data?

Advanced Data Contradiction Analysis:

- Dual-tracer studies : Co-administer 13C-labeled hexan-2-one with 2H-glucose to distinguish forward/reverse fluxes via mass isotopomer distributions.

- Compartment-specific silencing : Use siRNA knockdown of gluconeogenic enzymes (e.g., PEPCK) to isolate glycolytic contributions.

Data normalization to ATP/ADP ratios and NADH/NAD+ balances minimizes artifacts from cellular redox states .

How are metal catalysts (e.g., Pd, Cu) employed in derivatizing this compound for imaging studies?

Advanced Synthetic Application:

- Pd-mediated cross-coupling : Attach fluorophores (e.g., BODIPY) to the hydroxyl groups via Suzuki-Miyaura reactions for live-cell imaging.

- Cu-catalyzed click chemistry : Functionalize with azide tags for super-resolution microscopy.

Catalyst selection avoids ketone reduction (e.g., use Pd/C instead of Raney Ni) .

What in silico tools optimize reaction conditions for synthesizing derivatives without isotopic loss?

Methodological Integration:

- QSAR/QSPR models : Predict solvent effects on isotopic retention using descriptors like Hansen solubility parameters.

- Machine learning (ML) : Train models on reaction databases (e.g., Reaxys) to recommend catalysts (e.g., Ru or Ir) with minimal isotopic scrambling.

Validation via isotope ratio mass spectrometry (IRMS) ensures model accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.